4-benzyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-5-oxomorpholine-3-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-12-16(18(26)22(2)3)28-19(20-12)21-17(25)14-10-27-11-15(24)23(14)9-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMWLFKIRRKOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-5-oxomorpholine-3-carboxamide (CAS Number: 1351581-74-2) is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 402.5 g/mol. The structure features a morpholine ring, a thiazole moiety, and a benzyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₄S |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1351581-74-2 |
Anti-inflammatory Activity
Research has indicated that compounds similar to 4-benzyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-5-oxomorpholine-3-carboxamide exhibit significant anti-inflammatory properties. A study on thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring can enhance anti-inflammatory activity, suggesting that this compound may also possess similar effects due to its structural components .
In particular, derivatives with the thiazole scaffold have been shown to act as selective COX-1 inhibitors, which are crucial in mediating inflammatory responses. The docking studies indicated that specific residues in the COX-1 enzyme are critical for binding and activity, which could be relevant for understanding how our compound interacts at the molecular level .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been widely documented. Compounds incorporating thiazole rings have been observed to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiazole derivatives can inhibit bacterial growth effectively by targeting essential enzymes involved in bacterial cell division .
The mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing cell division and growth . Given the structural similarities between our compound and known active thiazole derivatives, it is plausible that 4-benzyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-5-oxomorpholine-3-carboxamide may exhibit similar antimicrobial effects.
Case Studies
-
Anti-inflammatory Activity Evaluation :
- A series of synthesized thiazole derivatives were evaluated for their anti-inflammatory effects using animal models. The results indicated that compounds with similar scaffolds to our target compound showed significant inhibition of edema formation, demonstrating their potential therapeutic applications in inflammatory diseases .
-
Antimicrobial Efficacy Testing :
- In vitro studies conducted on various thiazole derivatives revealed that compounds with modifications at specific positions exhibited varying degrees of antibacterial activity. For example, one study reported that certain derivatives displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antibacterial agents .
Research Findings Summary
The following table summarizes key findings related to the biological activities of compounds structurally related to 4-benzyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-5-oxomorpholine-3-carboxamide:
Scientific Research Applications
Enzyme Inhibition
One of the key applications of this compound lies in its ability to inhibit specific enzymes. Enzyme inhibitors are crucial in the development of therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
- Acetylcholinesterase Inhibition : Compounds containing thiazole structures have demonstrated significant acetylcholinesterase inhibitory activity, which is beneficial in treating Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, thereby improving cognitive functions .
Anticancer Activity
Recent studies have indicated that derivatives of morpholine and thiazole exhibit cytotoxic effects against various cancer cell lines. This compound's structural features may enhance its interaction with cellular targets, leading to apoptosis in cancer cells.
- Case Study : A series of compounds similar to 4-benzyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-5-oxomorpholine-3-carboxamide have been shown to exhibit significant anticancer properties against human cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values below 100 μM .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of this compound.
Structure-Activity Relationship
The biological activity of such compounds can often be correlated with specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Enhances enzyme inhibition |
| Morpholine Core | Contributes to cytotoxicity |
| Benzyl Substituent | Modulates lipophilicity and cellular uptake |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 4-benzyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-5-oxomorpholine-3-carboxamide with target enzymes like acetylcholinesterase. These studies provide insights into the interactions at a molecular level, helping to refine the design of more potent derivatives .
Chemical Reactions Analysis
Hydrolysis of the Dimethylcarbamoyl Group
The dimethylcarbamoyl group (O=C-N(CH₃)₂) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically converts the carbamate into a carbamic acid intermediate, which may decompose into CO₂ and dimethylamine.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, heat | Corresponding carboxylic acid + dimethylamine |
| Basic Hydrolysis | NaOH, H₂O, heat | Corresponding amine + dimethylamine |
This reactivity aligns with known carbamate chemistry, where hydrolysis products depend on the reaction conditions .
Thiazole Ring Substitution
The thiazole ring (particularly the sulfur atom) can undergo nucleophilic substitution. For example:
-
Replacement of the dimethylcarbamoyl group : A nucleophile (e.g., hydroxylamine, alcohol) may substitute the carbamate under specific conditions.
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Ring-opening reactions : Under strongly acidic or basic conditions, the thiazole ring may open, though this is less common compared to other heterocycles.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Substitution | Nucleophile (e.g., NH₂OH), heat | Substituted thiazole derivative |
Amide Group Hydrolysis
The morpholine-3-carboxamide group can undergo hydrolysis to yield a carboxylic acid or amine, depending on the catalyst:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, heat | Morpholine-3-carboxylic acid |
| Basic Hydrolysis | NaOH, H₂O, heat | Morpholine-3-amine |
This follows general amide hydrolysis patterns .
Benzyl Group Reactions
The benzyl group is inert under most conditions but can undergo:
-
Substitution : Halogenation or nitration at the benzene ring.
-
Oxidation : Conversion to a ketone (though less likely without activating groups).
Morpholine Ring Reactions
The morpholine ring may:
-
Open under acidic conditions : Form a diol (ethylenediamine derivative).
-
Act as a leaving group : In nucleophilic substitution reactions.
Oxidation/Reduction
-
Oxidation : The methyl group on the thiazole ring could oxidize to a ketone using reagents like KMnO₄.
-
Reduction : Any ketone intermediates could reduce to alcohols (e.g., using LiAlH₄).
Key Observations and Research Gaps
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole Derivatives with Carboxamide Linkages
- N-(5-(3-Substituted Acryloyl)-4-methylthiazol-2-yl) Benzamides (): Structural distinction: These compounds lack the morpholine core but share the thiazole-carboxamide backbone. Substitutions at the acryloyl group (e.g., phenyl, halogenated aryl) significantly influence 5-lipoxygenase (5-LOX) inhibition. For example, compound 4q (4-fluorophenyl substitution) shows 82.4% inhibition at 10 μM, while 4w (3,4-dichlorophenyl) achieves 89.1% .
- N-(5-(4-Amino-3-phenyl-2-thioxothiazole-5-carbonyl)-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide (): Key difference: Incorporates a sulfonamide linker and a thioxothiazole ring, increasing molecular weight (~500 g/mol) and logP (~2.5). The sulfonamide group enhances acidity (pKa ~1–2), unlike the neutral carboxamide in the target compound .
Morpholine/Oxomorpholine Derivatives
- (3S)-4-Benzyl-N-[(4-methylphenyl)methyl]-5-oxomorpholine-3-carboxamide () :
- Structural similarity : Shares the 4-benzyl-5-oxomorpholine core but replaces the thiazole-carboxamide with a benzylcarboxamide side chain.
- Property comparison :
- logP : 1.96 (vs. ~2.0–2.2 for the target compound) .
Polar surface area : 49.97 Ų (similar to the target compound), suggesting comparable membrane permeability.
- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamides (): Functional divergence: These antimalarial agents integrate a pyrazole ring and an oxomorpholino-phenyl group. The 3-oxomorpholino moiety enhances water solubility (logSw = -2.23 in ), but the pyrazole-thioether group introduces metabolic instability .
Carboxamide Linker Variations
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Core difference: Uses an isoxazole-carboxamide scaffold with a diethylamino-phenyl group.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Critical Analysis of Structural-Activity Trends
- Thiazole substituents : Bulky aryl groups (e.g., dichlorophenyl in ) enhance 5-LOX inhibition but may reduce solubility. The dimethylcarbamoyl group in the target compound balances lipophilicity and hydrogen-bonding capacity.
- Morpholine core : The 5-oxo group and benzyl substitution (common in and ) likely stabilize conformational preferences critical for target binding.
- Carboxamide linkers : Isoxazole and pyrazole-based carboxamides () exhibit distinct pharmacokinetic profiles compared to morpholine-thiazole hybrids, emphasizing the role of core rigidity in drug design.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-benzyl-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-5-oxomorpholine-3-carboxamide?
- Methodological Answer : The synthesis of structurally analogous thiazole-containing compounds often involves coupling reactions between amino-thiazole intermediates and activated carbonyl derivatives. For example, describes a procedure using triethylamine as a base and chloroacetyl chloride in dioxane to form N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides. Similar conditions could be adapted for synthesizing the target compound, with purification via recrystallization from ethanol-DMF mixtures .
- Key Parameters :
- Temperature: 20–25°C (ambient conditions).
- Solvent: Dioxane or ethanol-DMF for recrystallization.
- Stoichiometry: 1:1 molar ratio of amine to acyl chloride.
Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. highlights the use of -NMR and -NMR to confirm hydrogen and carbon environments in thiazole derivatives, while HRMS verifies molecular ion peaks (e.g., [M + H]). For example, 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was characterized by distinct NMR shifts at δ 2.3–3.1 ppm (methyl groups) and δ 7.5–8.2 ppm (aromatic protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variations in substituent effects or assay conditions. demonstrates that modifying substituents on the benzothiazole ring (e.g., chloro, fluoro, or methoxy groups) significantly alters anti-cancer activity. Researchers should:
Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and concentrations.
Conduct SAR Studies : Systematically compare derivatives with controlled structural changes.
Validate via IC Replication : Repeat dose-response curves with triplicate measurements .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Methodological Answer : Stability can be assessed via:
- HPLC-PDA Analysis : Monitor degradation products over time in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
- Mass Spectrometry : Identify hydrolytic or oxidative byproducts (e.g., morpholine ring opening or thiazole oxidation).
- Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition above 200°C, as seen in related compounds in ) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking and QSAR studies are essential. For example:
Target Selection : Use crystal structures of kinases (e.g., EGFR or PI3K) from the Protein Data Bank.
Docking Software : Employ AutoDock Vina or Schrödinger Suite to simulate binding poses of the morpholine-thiazole scaffold.
Validate with Experimental IC : Corrogate computational binding scores with in vitro enzyme inhibition data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations often stem from differences in reaction conditions or purification methods. and show that:
- Solvent Polarity : Higher yields (70%) are achieved in ethanol vs. dioxane (37%) due to improved solubility.
- Catalyst-Free Conditions : Aqueous ethanol-mediated synthesis ( ) minimizes side reactions, improving reproducibility .
- Recommendation : Document exact solvent ratios, temperature gradients, and chromatographic techniques (e.g., flash chromatography with ethyl acetate/hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
